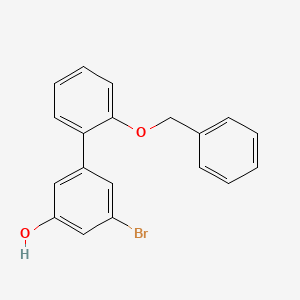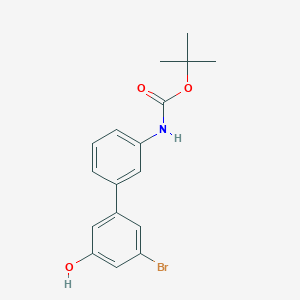
5-(3-Aminophenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminophenyl)-3-trifluoromethoxyphenol, 95% (denoted as 5-AP-3-TFMP) is an organic compound belonging to the aryl group. The compound is a white crystalline solid with a molecular weight of 282.35 g/mol. It has a melting point of 129-131 °C and a boiling point of 242 °C. 5-AP-3-TFMP has a low solubility in water and is soluble in organic solvents such as ethanol and methanol. The compound has a wide range of applications in the field of medicinal chemistry and organic synthesis.
Wirkmechanismus
The mechanism of action of 5-AP-3-TFMP is not yet fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various bioactive compounds. The compound is believed to act as an electron donor, which helps to facilitate the formation of covalent bonds between the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-3-TFMP have not been extensively studied. However, the compound has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases. In addition, the compound has been found to have anti-inflammatory and anti-cancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-AP-3-TFMP in laboratory experiments include its low cost, high purity, and easy availability. The compound is also stable under various conditions and is easy to handle. However, the compound is not soluble in water and is only soluble in organic solvents, which can be a limitation for some experiments.
Zukünftige Richtungen
The future directions for the use of 5-AP-3-TFMP include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various bioactive compounds. In addition, further research into the compound's mechanism of action and its potential toxicity is needed. Additionally, further research into the compound's use in the synthesis of peptides and peptidomimetics is warranted. Finally, further research into the compound's potential applications in drug delivery systems is needed.
Synthesemethoden
The synthesis of 5-AP-3-TFMP involves the reaction of 3-aminophenol with trifluoromethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere at a temperature of 60-80 °C for a period of 24-48 hours. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-AP-3-TFMP is a useful compound for scientific research in the field of medicinal chemistry and organic synthesis. It has been used in the synthesis of various bioactive compounds such as antifungal agents, antitumor agents, and anti-inflammatory agents. The compound has also been used in the synthesis of various other compounds such as peptides and peptidomimetics.
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-6-9(5-11(18)7-12)8-2-1-3-10(17)4-8/h1-7,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYXBCRCPPWKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686504 |
Source


|
| Record name | 3'-Amino-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262003-62-2 |
Source


|
| Record name | 3'-Amino-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)




![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)






